3,3-Dichloro-2,2-dimethylpropanoic acid
Overview
Description
3,3-Dichloro-2,2-dimethylpropanoic acid is an organic compound belonging to the family of chloroalkanoic acids. It is characterized by its molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dichloro-2,2-dimethylpropanoic acid can be synthesized through various methods. One common approach involves the chlorination of 2,2-dimethylpropanoic acid (pivalic acid) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Another method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the addition of chlorine gas. This method also requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylpropanoic acid using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3,3-dimethylpropanoic acid derivatives.
Reduction: Formation of 3,3-dimethylpropanoic acid.
Oxidation: Formation of various oxidation products, including carboxylic acids and ketones.
Scientific Research Applications
3,3-Dichloro-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 3,3-dichloro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate biological processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
3,3-Dichloro-2,2-dimethylpropanoic acid can be compared with other similar compounds, such as:
2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound has similar structural features but includes fluorine atoms instead of methyl groups.
3,3-Dichloro-2,2-dimethylbutanoic acid: This compound has an additional carbon atom in the backbone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
3,3-dichloro-2,2-dimethylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOJICOWPJPLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074076 | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64855-18-1 | |
Record name | 3,3-Dichloro-2,2-dimethylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64855-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064855181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichloro-2,2-dimethylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYP45ATG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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